3-Cyclopropyl-4,4-difluorobutanoic acid
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Overview
Description
3-Cyclopropyl-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,4-difluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropyl cyanide followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropyl-substituted intermediates, which undergo further functionalization to introduce the difluorobutanoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
Major products formed from these reactions include cyclopropyl-substituted ketones, alcohols, and various substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-4,4-difluorobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts strain to the molecule, making it reactive and capable of participating in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4,4,4-trifluorobutanoic acid: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Cyclopropyl-substituted benzoxazines: These compounds share the cyclopropyl group but differ in their core structure and applications.
Uniqueness
3-Cyclopropyl-4,4-difluorobutanoic acid is unique due to its specific combination of a cyclopropyl group and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-cyclopropyl-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)5(3-6(10)11)4-1-2-4/h4-5,7H,1-3H2,(H,10,11) |
InChI Key |
GMTOCRNOGKEJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C(F)F |
Origin of Product |
United States |
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